A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Abstract
This technical guide provides an in-depth exploration of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, a pivotal chemical intermediate in contemporary pharmaceutical manufacturing. Its primary significance lies in its role as the penultimate precursor to Bempedoic Acid, an ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1][2][3] This document offers a detailed narrative on the compound's synthesis, purification, and comprehensive characterization. We delve into the rationale behind the selected methodologies, presenting field-proven protocols designed for reproducibility and validation. This guide is intended for researchers, process chemists, and drug development professionals seeking a definitive resource on this critical molecule.
Introduction and Strategic Importance
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS No: 413624-71-2) is a C19 long-chain dicarboxylic acid featuring a central ketone and quaternary dimethyl substitutions at the C2 and C14 positions.[3][4][5] While dicarboxylic acids have broad applications in polymer science and as versatile building blocks in organic synthesis, the unique structure of this compound makes it a highly specialized intermediate.[6][7] Its principal value is derived from its function as a direct precursor in the synthesis of Bempedoic Acid, a novel therapy for managing high cholesterol.[3] The conversion involves a straightforward reduction of the C8 ketone to a secondary alcohol, making the purity and characterization of the starting keto-acid paramount for drug substance quality.[1][8]
Core Chemical and Physical Properties
The fundamental properties of the title compound are summarized below. This data is essential for designing synthesis workups, purification strategies, and analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | [3][9] |
| Synonyms | 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid, ESP-15228 | [3][9][10] |
| CAS Number | 413624-71-2 | [3][4][5] |
| Molecular Formula | C₁₉H₃₄O₅ | [3][4][5][10] |
| Molecular Weight | 342.47 g/mol | [4][5][10] |
| Appearance | White to off-white solid | [5] |
Synthesis and Purification
The most direct and industrially relevant synthesis of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid involves the hydrolysis of its corresponding diethyl ester. This approach is favored for its high efficiency and the relative ease of purification of the final product.
Synthetic Workflow: From Ester to Diacid
The overall transformation is a classic saponification reaction. The choice of a strong base, such as potassium hydroxide, is critical to ensure the complete and irreversible hydrolysis of the sterically hindered ester groups. The subsequent acidification step is equally crucial to protonate the resulting dicarboxylate salt, causing the desired diacid to precipitate from the aqueous solution.
Caption: High-level workflow for the synthesis and purification.
Detailed Experimental Protocol: Synthesis
This protocol describes the saponification of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.
Materials:
-
Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate (1.0 eq)
-
Potassium Hydroxide (KOH) (2.5 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A solution of potassium hydroxide in a 1:1 mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.
-
The diethyl ester starting material is added to the basic solution.
-
The reaction mixture is heated to reflux and maintained for 4-6 hours.
-
Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier for ester hydrolysis, ensuring the reaction proceeds to completion.[1] Progress can be monitored by Thin-Layer Chromatography (TLC).
-
-
After cooling to room temperature, the ethanol is removed under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution is cooled in an ice bath, and concentrated HCl is added dropwise with vigorous stirring until the pH is ~2.
-
Rationale: The acidification protonates the potassium dicarboxylate salt, which is soluble in water, converting it to the neutral dicarboxylic acid, which has very low aqueous solubility and precipitates out.
-
-
The resulting white precipitate is collected by vacuum filtration, washed with cold deionized water to remove inorganic salts, and dried under vacuum.
Detailed Experimental Protocol: Purification by Crystallization
The crude solid obtained from the synthesis is purified to pharmaceutical-grade standards via recrystallization.[11][12]
Materials:
-
Crude 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
-
A suitable hydrocarbon solvent (e.g., n-heptane, n-pentane)[2]
Procedure:
-
The crude solid is suspended in a minimal amount of the hydrocarbon solvent in an Erlenmeyer flask.
-
The mixture is heated gently with stirring until the solid completely dissolves. If needed, a small amount of a more polar co-solvent like ethyl acetate can be added to aid dissolution.
-
Rationale: The principle of recrystallization relies on the compound being highly soluble in the solvent at elevated temperatures but poorly soluble at low temperatures.[12] This differential solubility allows impurities to remain in the solution (mother liquor) upon cooling.
-
-
The hot solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
The pure crystalline solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to a constant weight. The purity is typically >98%.[4]
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are required to confirm the carbon skeleton and proton environments.
| Feature | ¹H NMR (Expected Chemical Shift, δ ppm) | ¹³C NMR (Expected Chemical Shift, δ ppm) |
| Quaternary Methyls | ~1.2 (s, 12H) | ~25 (quaternary C), ~25 (methyl C) |
| Carboxylic Acid | >10 (br s, 2H) | >175 |
| Ketone Carbonyl | N/A | >200 |
| Methylene Groups (CH₂) | 1.3-2.5 (m) | 20-45 |
Note: Predicted shifts are based on standard functional group ranges. Actual values should be confirmed with an acquired spectrum.
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). The resulting spectra should be consistent with the proposed structure.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | ~1710 | Strong |
| Ketone | C=O stretch | ~1715 | Strong |
| Alkyl C-H | C-H stretch | 2850-3000 | Medium-Strong |
Rationale for Interpretation: The IR spectrum will be dominated by two key features. A very broad absorption spanning from ~2500-3300 cm⁻¹ is the classic signature of the hydrogen-bonded O-H group of a carboxylic acid.[13] Additionally, a strong, sharp peak around 1710-1715 cm⁻¹ will correspond to the C=O stretching vibrations of both the ketone and carboxylic acid carbonyls, which often overlap in aliphatic systems.[14][15]
Mass Spectrometry (MS)
MS provides definitive confirmation of the molecular weight of the compound.
Protocol: ESI-MS Analysis
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the spectrum in negative ion mode.
-
Rationale: Carboxylic acids readily deprotonate in the ESI source, making negative ion mode the preferred method for detection.
-
-
The primary ion observed should be the [M-H]⁻ adduct at m/z 341.2. The presence of this ion confirms the molecular weight of 342.47 g/mol .
Application in the Synthesis of Bempedoic Acid
The sole high-value application of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid is its conversion to Bempedoic Acid.[1] This transformation is a selective reduction of the ketone functional group to a secondary alcohol, leaving the two carboxylic acid moieties untouched.
Caption: Final conversion step to the active pharmaceutical ingredient.
The choice of sodium borohydride (NaBH₄) is deliberate; it is a mild reducing agent that is highly selective for aldehydes and ketones and will not reduce the less reactive carboxylic acid groups.[1] This selectivity is fundamental to the success of the synthesis, ensuring a high yield of the desired active pharmaceutical ingredient (API) with minimal side products. The purity of the starting keto-acid directly impacts the purity of the final Bempedoic Acid, underscoring the importance of the rigorous synthesis and characterization steps outlined in this guide.
Safety and Handling
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is an organic acid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. As with all fine chemicals, a Material Safety Data Sheet (MSDS) should be consulted before handling.[4] This product is intended for research and manufacturing purposes only and is not for human consumption.[4]
Conclusion
This guide has detailed the synthesis, purification, and multi-faceted characterization of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. By understanding the causal relationships behind the experimental protocols—from the choice of saponification conditions to the logic of multi-technique analytical validation—researchers and developers can confidently produce and verify this crucial pharmaceutical intermediate. The integrity of this molecule is the foundation for the quality and efficacy of the final Bempedoic Acid drug substance, making the information contained herein vital for successful drug development and manufacturing campaigns.
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